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Compound of Interest

Compound Name: GW7845

Cat. No.: B1672479 Get Quote

An In-depth Review of the Non-Thiazolidinedione PPARγ Agonist

Introduction
GW7845 is a potent and selective, orally active agonist of the Peroxisome Proliferator-

Activated Receptor Gamma (PPARγ), a nuclear receptor that is a key regulator of glucose and

lipid metabolism.[1] Unlike the thiazolidinedione (TZD) class of PPARγ agonists, GW7845 is a

non-thiazolidinedione, tyrosine-derived compound.[2] This distinction is significant as it offers

the potential for a different pharmacological profile, possibly mitigating some of the side effects

associated with TZDs. This technical guide provides a comprehensive overview of GW7845,

summarizing its chemical properties, mechanism of action, and key experimental data to

support its use in research and drug development.

Chemical Properties
GW7845, with the chemical name (S)-2-(1-carboxy-2-{4-[2-(5-methyl-2-phenyloxazol-4-

yl)ethoxy]phenyl}ethylamino)benzoic acid methyl ester, is a synthetic organic compound.[1] Its

chemical structure and properties are summarized in the table below.
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Property Value Reference

Chemical Formula C29H28N2O6 [1]

Molecular Weight 500.55 g/mol [1]

CAS Number 196809-22-0 [3]

Appearance
Not specified in available

literature

Solubility
Not specified in available

literature

Mechanism of Action
As a PPARγ agonist, GW7845 binds to and activates PPARγ. This ligand-activated

transcription factor forms a heterodimer with the Retinoid X Receptor (RXR).[4] The GW7845-

PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator

Response Elements (PPREs) in the promoter regions of target genes, leading to the

modulation of their transcription.[4] This ultimately results in the regulation of genes involved in

adipogenesis, lipid metabolism, and insulin sensitivity.[5][6]

Beyond its primary action on PPARγ, GW7845 has also been shown to inhibit voltage-

dependent calcium channels (VDCC).[2] This off-target effect may contribute to its overall

pharmacological profile.

Signaling Pathways
The activation of PPARγ by GW7845 initiates a cascade of signaling events that influence

various cellular processes. The canonical PPARγ signaling pathway is depicted below.
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Canonical PPARγ Signaling Pathway
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In Vitro Studies
Binding Affinity and Potency
Several studies have characterized the in vitro activity of GW7845. The available quantitative

data are summarized below. It is important to note that direct comparison of these values

should be made with caution due to variations in experimental conditions.

Parameter Value
Cell
Line/System

Assay Type Reference

Inhibitor

Constant (Ki)
3.7 nM Not specified

Radioligand

binding assay
[1]

EC50 0.71 nM CV-1 cells

Reporter gene

assay (hPPARγ-

Gal4)

[2]

EC50 1.2 nM Not specified
Reporter gene

assay (mPPARγ)
[7]

IC50 (vs. VDCC) 3.0 µM

Rat mesenteric

artery smooth

muscle cells

Patch-clamp [8]

IC50 (vs.

Rosiglitazone-

induced activity)

110 nM CV-1 cells
Reporter gene

assay
[3]

Experimental Protocols
PPARγ Reporter Gene Assay (Illustrative Protocol):

A common method to assess the potency of PPARγ agonists is the reporter gene assay. While

the exact protocol used for the 0.71 nM EC50 value is not detailed in the available abstract, a

general workflow can be described.
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Reporter Gene Assay Workflow
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In Vivo Studies
Mammary Carcinogenesis Inhibition
GW7845 has been evaluated for its anti-cancer properties in a rat model of mammary

carcinogenesis.

Animal
Model

Carcinogen
GW7845
Dose

Duration
Key
Findings

Reference

Female

Sprague-

Dawley rats

Nitrosomethyl

urea (NMU)

30 or 60

mg/kg of diet
2 months

Significantly

reduced

tumor

incidence,

number, and

weight at

both doses.

[9][10]

Experimental Protocol: Rat Mammary Carcinogenesis Study (Summary):

The following is a summary of the protocol used in the study by Suh et al. (1999).
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In Vivo Carcinogenesis Study Workflow
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Metabolic Disease Models
GW7845 has also been investigated in a diet-induced obesity model, demonstrating its

potential for treating metabolic disorders.

Animal Model Diet
GW7845
Treatment

Key Findings Reference

High-fat fed rats High-fat diet Not specified
Improved insulin

sensitivity.
[2]

LDL receptor-

deficient male

mice

High-cholesterol

diet
Not specified

Strongly inhibited

the development

of

atherosclerosis.

[7]

Safety and Toxicology
Limited information is publicly available regarding the comprehensive safety and toxicology

profile of GW7845. As with other PPARγ agonists, potential side effects could be a concern and

would require thorough investigation in preclinical and clinical studies. One study noted that

GW7845 induces apoptosis in primary pro-B cells and a pro/pre-B cell line, which could

contribute to both its potential anti-cancer effects and possible bone marrow toxicity.[3]

Conclusion
GW7845 is a potent and selective non-thiazolidinedione PPARγ agonist with demonstrated

efficacy in preclinical models of cancer and metabolic disease. Its distinct chemical structure

may offer a differentiated pharmacological profile compared to traditional TZDs. The data

presented in this guide highlight its potential as a valuable research tool and a starting point for

the development of novel therapeutics targeting the PPARγ pathway. Further research is

warranted to fully elucidate its detailed mechanism of action, downstream gene targets,

pharmacokinetic profile, and long-term safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1672479?utm_src=pdf-body
https://www.researchgate.net/profile/Lisa-Clifton/publication/26396077_Serum_adiponectin_as_a_biomarker_for_in_vivo_PPARgamma_activation_and_PPARgamma_agonist-induced_efficacy_on_insulin_sensitizationlipid_lowering_in_rats/links/0c960519e0b1d3c726000000/Serum-adiponectin-as-a-biomarker-for-in-vivo-PPARgamma-activation-and-PPARgamma-agonist-induced-efficacy-on-insulin-sensitization-lipid-lowering-in-rats.pdf?origin=scientificContributions
https://pmc.ncbi.nlm.nih.gov/articles/PMC380255/
https://www.benchchem.com/product/b1672479?utm_src=pdf-body
https://www.benchchem.com/product/b1672479?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC26842/
https://www.benchchem.com/product/b1672479?utm_src=pdf-body
https://www.benchchem.com/product/b1672479?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to
selective PPAR synthetic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation -
PMC [pmc.ncbi.nlm.nih.gov]

4. Discovery of potent and selective PPARα/δ dual antagonists and initial biological studies -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Realistic aspects behind the application of the rat model of chemically-induced mammary
cancer: Practical guidelines to obtain the best results - PMC [pmc.ncbi.nlm.nih.gov]

6. Toxicology | MuriGenics [murigenics.com]

7. Peroxisome proliferator–activated receptor γ ligands inhibit development of
atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

8. Synthesis and biodistribution of (11)C-GW7845, a positron-emitting agonist for
peroxisome proliferator-activated receptor-{gamma} - PubMed [pubmed.ncbi.nlm.nih.gov]

9. A new ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-gamma),
GW7845, inhibits rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [GW7845: A Technical Guide for Researchers and Drug
Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672479#gw7845-as-a-ppar-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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